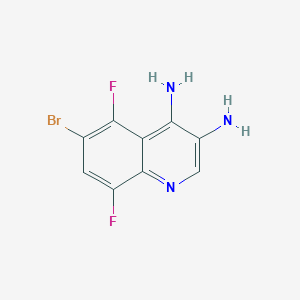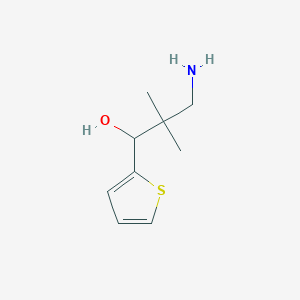
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is a heterocyclic organic compound that features a benzoxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the benzoxazole ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoxazole ring can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction of the benzoxazole ring yields dihydrobenzoxazole derivatives.
- Substitution reactions yield a variety of functionalized benzoxazole derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzoxazole: Lacks the hydroxymethyl group but shares the core benzoxazole structure.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Hydroxymethylbenzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness: 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is unique due to the presence of both the hydroxymethyl group and the benzoxazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H9NO3/c10-4-5-8-6(11)2-1-3-7(8)12-9-5/h2,10-11H,1,3-4H2 |
Clé InChI |
OPDIMAWSPSGZHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C1)O)C(=NO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)





![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
